molecular formula C12H15NO2 B8797873 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, (3S)-

3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, (3S)-

Cat. No.: B8797873
M. Wt: 205.25 g/mol
InChI Key: RGHMPTHWVVRXHW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, (3S)- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and specific solvents to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is often tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, (3S)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action of 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, (3S)- involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the dopaminergic system, which is crucial in neuroprotection and neurodegeneration . It may also interact with various enzymes and receptors, influencing cellular processes and signaling pathways.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-6,11,13H,2,7-8H2,1H3/t11-/m0/s1

InChI Key

RGHMPTHWVVRXHW-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC2=CC=CC=C2CN1

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2CN1

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid camphor sulphonic acid salt (Preparation 120, 6 g, 17.2 mmol) was dissolved in ethanol (140 ml) and saturated with hydrogen chloride (gas). The reaction mixture was heated under reflux for 18 h before concentrating in vacuo. The crude residue was dissolved in dichloromethane (150 ml) and washed with sodium hydrogen carbonate (150 ml). The organic layer was collected and washed again with sodium hydrogen carbonate (2×100 ml) before drying (Na2SO4) and concentrating in vacuo to give the title compound as a yellow oil (3.64 g, 100%).
Name
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid camphor sulphonic acid salt
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
100%

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